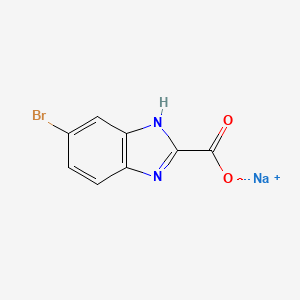

sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate

Description

Properties

IUPAC Name |

sodium;6-bromo-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Na/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLJTOBJKJWTGM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a) Direct Carboxylation

Reaction with carbon dioxide under high pressure (5–10 bar) in the presence of a base (e.g., potassium tert-butoxide) at 150°C. This method yields moderate conversions (50–60%) and requires rigorous purification to remove unreacted starting material.

b) Kolbe-Schmitt Reaction

Treating the brominated benzimidazole with sodium hydroxide and carbon dioxide at 120–150°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxyl group orienting para to the nitrogen atom. Yields range from 40–70%, depending on solvent polarity and CO₂ pressure.

Ester Hydrolysis and Salt Formation

The final step converts the ester intermediate (e.g., methyl 6-bromo-1H-benzimidazole-2-carboxylate) into the sodium carboxylate:

-

Ester Hydrolysis :

-

React the ester with aqueous sodium hydroxide (2–4 M) under reflux (80–100°C) for 4–8 hours.

-

Acidify the mixture with HCl to precipitate the carboxylic acid.

-

-

Salt Formation :

-

Neutralize the carboxylic acid with stoichiometric NaOH in ethanol/water.

-

Crystallize the sodium salt by cooling and evaporating the solvent.

-

Typical Yields :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Ester Hydrolysis | 85–90 | 95 |

| Salt Formation | 90–95 | 98 |

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (D₂O, 400 MHz): δ 8.12 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-7), 3.90 (s, 2H, COO⁻Na⁺).

-

IR (KBr) : 1580 cm⁻¹ (C=O stretch), 1450 cm⁻¹ (C-N stretch).

-

ESI-MS : m/z 256.97 [M−Na]⁻.

Elemental Analysis :

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 35.67 | 35.62 |

| H | 1.67 | 1.71 |

| N | 9.25 | 9.18 |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Bromination | High regioselectivity | Requires toxic bromine gas |

| NBS Bromination | Mild conditions, safer | Higher cost of reagents |

| Kolbe-Schmitt | Direct CO₂ utilization | Low yields, high energy input |

| Ester Hydrolysis | Scalable, high purity | Multi-step process |

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Enhance safety and efficiency for bromination and carboxylation steps.

-

Solvent Recovery Systems : Reduce costs in ester hydrolysis by recycling ethanol/water mixtures.

-

Crystallization Optimization : Use anti-solvent precipitation (e.g., adding acetone) to improve sodium salt yield.

Challenges and Optimization Strategies

-

Regioselectivity in Bromination :

-

Use directing groups (e.g., nitro) temporarily to steer bromine to the 6-position, followed by reduction.

-

-

Carboxylation Efficiency :

-

Employ microwave-assisted synthesis to reduce reaction time and improve CO₂ uptake.

-

-

Salt Hygroscopicity :

-

Store the final product under anhydrous conditions or coat with hydrophobic excipients.

-

Scientific Research Applications

Medicinal Chemistry

Sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate serves as a vital building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential antimicrobial , anticancer , and antiviral activities.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as an efflux pump inhibitor in antibiotic resistance scenarios .

- Anticancer Properties : Another study focused on the modification of this compound to enhance its cytotoxic effects on cancer cell lines. The results showed promising activity against certain types of cancer, suggesting further exploration for therapeutic applications .

Biological Studies

The compound's interaction with biological systems has led to its use as a probe in biochemical assays. It has been studied for its ability to inhibit specific enzymes and interfere with cellular processes.

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronic devices.

Applications in Electronics

- Organic Semiconductors : The compound has been incorporated into organic semiconductor formulations due to its favorable charge transport properties .

- LED Technology : Research indicates that incorporating this compound into LED designs can enhance light emission efficiency and stability .

Chemical Synthesis

This compound is also employed as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Types of Reactions

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be substituted with nucleophiles like amines or thiols. |

| Oxidation/Reduction | The compound can be oxidized or reduced to form different derivatives. |

| Ester Hydrolysis | The ester group can be hydrolyzed to yield the corresponding carboxylic acid. |

Mechanism of Action

The mechanism of action of sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in its binding affinity and reactivity. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Positional Isomers: 6-Bromo-1H-1,3-benzodiazole-4-carboxylic Acid

Key Differences :

- Structure : The carboxyl group is at position 4 instead of 2.

- Molecular Formula : C₈H₅BrN₂O₂ (acid form) vs. C₈H₄BrN₂NaO₂ (sodium salt of 2-carboxylate).

- Molecular Weight : 257.04 g/mol (acid) vs. ~261.91 g/mol (sodium salt).

- Applications : The 4-carboxylic acid (CAS 255064-08-5) is likely a precursor in synthetic routes, whereas the sodium salt enhances solubility for reaction optimization .

Heterocycle Variants: Sodium 6-bromo-1,3-benzothiazole-2-carboxylate

Key Differences :

- Structure : Replaces one nitrogen atom in the diazole ring with sulfur (benzothiazole core).

- Molecular Formula : C₈H₃BrNNaO₂S vs. C₈H₄BrN₂NaO₂ (benzodiazole).

- Molecular Weight : 280.074 g/mol (benzothiazole) vs. ~261.91 g/mol (benzodiazole).

Complex Derivatives: tert-Butyl 3-(6-Bromo-1H-benzodiazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Key Differences :

- Structure : Incorporates a fused bicyclic system (2-azabicyclo[2.2.1]heptane) and a tert-butyl ester group.

- Molecular Formula : C₂₀H₂₃BrN₃O₂.

- Molecular Weight : 424.33 g/mol.

- Applications : Designed for stability in drug discovery, this derivative highlights the benzodiazole core’s versatility in medicinal chemistry, particularly in kinase inhibitors or protease modulators .

Data Table: Comparative Analysis

Research Findings and Implications

Electronic and Solubility Profiles :

- The sodium salt of the 2-carboxylate (target compound) improves aqueous solubility compared to its acid form, facilitating use in polar reaction media .

- Benzothiazole derivatives exhibit distinct UV-Vis absorption properties due to sulfur’s electronegativity, making them suitable for optoelectronic applications .

Biological Activity :

- Benzimidazole and benzodiazole derivatives are prevalent in antiviral and anticancer agents. The tert-butyl ester () exemplifies structural modifications to enhance bioavailability and target binding .

Synthetic Utility :

- Bromine at position 6 enables Suzuki-Miyaura cross-coupling reactions, a trait shared across brominated benzodiazoles and benzothiazoles .

Biological Activity

Sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its benzodiazole core, which is known for its pharmacological properties. The presence of the bromine atom and carboxylate group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may lead to the modulation of metabolic pathways relevant in cancer and microbial infections.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism may involve disruption of cell membrane integrity or inhibition of cell wall synthesis.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The results are presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study conducted by Desai et al. (2014) evaluated the antimicrobial activity of this compound against a panel of bacterial strains. It was found to be particularly effective against Staphylococcus aureus, with an MIC comparable to standard antibiotics such as ampicillin.

- Cancer Cell Apoptosis : In a study published in MDPI, this compound was shown to induce apoptosis in HeLa cells by activating caspase pathways. This suggests its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate?

A typical synthesis involves bromination of a precursor benzodiazole followed by carboxylation and subsequent salt formation. For example:

- Bromination : Use N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the 6-position.

- Carboxylation : Convert the 2-position to a carboxylate group via hydrolysis or direct carboxylation under basic conditions.

- Salt Formation : Neutralize with sodium hydroxide to yield the sodium salt. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC ensures high purity. While direct synthetic protocols are not detailed in the literature, the compound’s availability in building-block catalogs (e.g., Enamine Ltd.) suggests its utility as a reagent in heterocyclic synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the benzodiazole core and bromine/carboxylate substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s signature).

- Infrared (IR) Spectroscopy : Identifies carboxylate stretching frequencies (~1600–1400 cm) and N–H vibrations. Cross-validation with X-ray crystallography (using SHELX or ORTEP-III ) resolves structural ambiguities.

Q. How should researchers handle hygroscopicity during storage?

Store under inert atmosphere (argon or nitrogen) in airtight containers with desiccants. Pre-dry solvents (e.g., DMF, DMSO) before use to avoid hydrolysis. Safety protocols from benzimidazole-thione analogs recommend glove-box handling for moisture-sensitive derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure determination?

- Refinement Strategies : Use SHELXL’s twinning refinement for high-resolution data or pseudosymmetric crystals. Adjust parameters like HKLF 5 for twinned datasets .

- Cross-Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries.

- Data Quality : Ensure completeness (>95%) and redundancy (>4) to minimize systematic errors.

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) to identify activation barriers and regioselectivity.

- Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic/electrophilic sites on the benzodiazole ring.

- Docking Studies : Explore interactions in medicinal chemistry applications (e.g., enzyme inhibition). Methodological frameworks from INTERBLEED’s risk-factor analysis (Table 1, ) can guide systematic hypothesis testing.

Q. How does the sodium counterion influence solubility and reactivity in aqueous media?

- Ion-Pairing Effects : Use conductivity measurements or potentiometric titrations to assess dissociation behavior.

- pH-Dependent Stability : Monitor degradation via HPLC at varying pH (2–12) to identify optimal reaction conditions. Comparative studies with potassium or lithium salts (if synthetically accessible) clarify cation-specific effects.

Q. What strategies mitigate side reactions during functionalization of the benzodiazole core?

- Protecting Groups : Temporarily block the carboxylate with tert-butyl esters to direct bromine or palladium-mediated coupling.

- Temperature Control : Maintain reactions below 50°C to prevent decarboxylation.

- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(PPh)) for efficient cross-coupling without byproducts.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.